EBELACTONE B

Enzymology Lipid Metabolism Obesity Research

Ebelactone B is the uniquely selective inhibitor for research targeting the renal kallikrein-kinin system or differentiating serine hydrolase activity. Its C-2 ethyl group confers a distinct stereochemical configuration not found in Ebelactone A or broad-spectrum analogs like Lipstatin, enabling its exclusive inhibition of urinary CPY-like kininase (IC50 20-30 nM). This validated tool provides a robust benchmark for hypertension, anti-obesity, and enzymology studies, ensuring experimental conditions cannot be assumed from other β-lactones.

Molecular Formula C21H36O4
Molecular Weight 352.5 g/mol
Cat. No. B1209427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEBELACTONE B
Synonyms2-ethyl-3,11-dihydroxy-4,6,8,10,12-pentamethyl-9-oxo-tetradecenoic 1,3-lactone
ebelactone B
Molecular FormulaC21H36O4
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCC1C(OC1=O)C(C)CC(=CC(C)C(=O)C(C)C(C(C)CC)O)C
InChIInChI=1S/C21H36O4/c1-8-13(4)18(22)16(7)19(23)14(5)10-12(3)11-15(6)20-17(9-2)21(24)25-20/h10,13-18,20,22H,8-9,11H2,1-7H3
InChIKeyUNBMQQNYLCPCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EBELACTONE B: A Structurally Distinct β-Lactone Esterase/Lipase Inhibitor for Precision Research


Ebelactone B (CAS 76808-15-6) is a β-lactone-containing microbial secondary metabolite, primarily isolated from Streptomyces aburaviensis [1]. It functions as a selective, irreversible inhibitor of serine hydrolases, including esterases, pancreatic lipase, and the urinary carboxypeptidase Y (CPY)-like kininase [2]. Its core structure is a 2-oxetanone (β-lactone) ring, characterized by a unique 2-ethyl substitution at the C-2 position and a distinct stereochemical configuration, which differentiates it from its closest homolog, Ebelactone A [3]. This compound serves as a critical tool in enzymology for dissecting lipase-dependent pathways and in hypertension research for modulating the renal kallikrein-kinin system [4].

Critical Distinctions in the β-Lactone Class: Why EBELACTONE B is Not Interchangeable with Ebelactone A or Lipstatin


Substituting Ebelactone B with in-class analogs like Ebelactone A, Lipstatin, or other serine hydrolase inhibitors is scientifically invalid due to quantifiable differences in structural selectivity, enzyme inhibition profiles, and in vivo pharmacodynamics. Ebelactone B's distinct C-2 ethyl group dictates a unique biosynthetic origin and stereochemical outcome that influences its target binding [1]. Most critically, its selective inhibition of the urinary CPY-like kininase (IC50 20-30 nM) contrasts sharply with broader-spectrum lipase inhibitors like Lipstatin, which show no activity on this kininase [2]. Furthermore, the physicochemical properties—melting point, solubility, and synthetic accessibility—diverge significantly from its closest homolog, Ebelactone A, meaning that experimental conditions optimized for one cannot be assumed for the other [3]. These differences translate directly to divergent outcomes in models of hypertension, fat absorption, and enzyme selectivity, as detailed in the quantitative evidence below.

Quantitative Differentiation of EBELACTONE B: Head-to-Head and Comparative Evidence


Enzymatic Potency Differentiation: EBELACTONE B vs. Ebelactone A on Pancreatic Lipase

Ebelactone B demonstrates superior potency compared to its direct structural homolog, Ebelactone A, in inhibiting pancreatic lipase, a key enzyme for dietary fat absorption. Quantitative comparison of IC50 values reveals a significantly lower effective concentration for Ebelactone B, directly impacting its utility in in vitro and in vivo models of hyperlipidemia .

Enzymology Lipid Metabolism Obesity Research

Selectivity Profile: EBELACTONE B's Unique Inhibition of Urinary CPY-like Kininase vs. Broad-Spectrum Inhibitors

Ebelactone B exhibits a unique and highly selective inhibition of the urinary carboxypeptidase Y (CPY)-like kininase, a key enzyme in the renal kallikrein-kinin system that degrades the vasodilator bradykinin. This selectivity is not shared by other β-lactone inhibitors such as Lipstatin or broader-spectrum serine protease inhibitors like chymostatin and poststatin, which show no significant inhibition (IC50 > 100 μM) of this specific target [1][2].

Hypertension Renal Physiology Kinase Inhibition

In Vivo Efficacy in Hypertension: EBELACTONE B vs. ACE Inhibitor Lisinopril

In a DOCA-salt hypertensive rat model, Ebelactone B demonstrated a significant reduction in systolic blood pressure (SBP), whereas the angiotensin-converting enzyme (ACE) inhibitor, lisinopril, failed to produce an antihypertensive effect. This differential outcome highlights Ebelactone B's unique mechanism of action via the renal kinin system, which is distinct from the renin-angiotensin system targeted by standard-of-care ACE inhibitors [1].

Cardiovascular Pharmacology In Vivo Models Hypertension

In Vivo Metabolic Effect: Quantified Reduction in Postprandial Triglycerides and Cholesterol

Ebelactone B's inhibition of pancreatic lipase translates into a quantifiable, dose-dependent reduction in the intestinal absorption of dietary fat in a rat model. This provides a direct pharmacodynamic link between its enzyme inhibition profile and a systemic metabolic outcome, differentiating it from inhibitors that lack this specific in vivo effect [1].

Lipid Metabolism Pharmacodynamics Obesity

Optimal Scientific and Industrial Applications for EBELACTONE B


Investigating Renal Kinin-Dependent Hypertension and Diuresis

EBELACTONE B is the definitive research tool for studies focusing on the role of the renal kallikrein-kinin system in hypertension. Its unique and highly selective inhibition of the urinary CPY-like kininase (IC50 20-30 nM), which is not replicated by ACE inhibitors like lisinopril [1] or other β-lactones, makes it indispensable for establishing causality in salt-sensitive hypertension models. Its ability to induce marked diuresis and natriuresis further positions it as a positive control in renal physiology studies [2].

Preclinical Modeling of Postprandial Hyperlipidemia and Fat Absorption

For researchers developing or evaluating new anti-obesity or lipid-lowering agents, EBELACTONE B serves as a high-value positive control. Its superior potency against pancreatic lipase compared to Ebelactone A and its validated in vivo efficacy in reducing serum triglycerides by 58% [3] provide a robust benchmark. It is ideal for use in rodent models to confirm target engagement and assess the pharmacodynamic impact of lipase inhibition on systemic lipid profiles.

Enzymology Studies Requiring Selective Serine Hydrolase Profiling

In enzymology research where differentiating between various serine hydrolases (e.g., pancreatic lipase vs. esterase vs. specific carboxypeptidases) is critical, EBELACTONE B is the preferred inhibitor. Its defined selectivity profile, which includes potent inhibition of pancreatic lipase (IC50 0.0008 μg/mL) but differential activity against other carboxypeptidases [4], allows for precise dissection of enzyme-specific pathways in complex biological matrices, unlike broader-spectrum inhibitors.

Chemical Biology and Derivatization for Structure-Activity Relationship (SAR) Studies

EBELACTONE B is a key starting point for SAR campaigns aimed at developing novel β-lactone-based therapeutics. Its unique C-2 ethyl group and established synthetic routes [5] provide a distinct chemical scaffold for exploring the impact of stereochemical and alkyl chain modifications on enzyme selectivity and potency. The compound's well-characterized bioactivity serves as a baseline for assessing the functional impact of new analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for EBELACTONE B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.